Ethyl 3,4-dicaffeoylquinate

Description

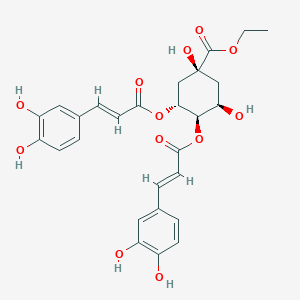

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(32)25(39-24(34)10-6-16-4-8-18(29)20(31)12-16)22(14-27)38-23(33)9-5-15-3-7-17(28)19(30)11-15/h3-12,21-22,25,28-32,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAMPVVUXFUXES-FYOODVSHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,4-Dicaffeoylquinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dicaffeoylquinate, a lipophilic derivative of the naturally occurring 3,4-dicaffeoylquinic acid, is a compound of significant interest for its potential therapeutic applications. Dicaffeoylquinic acids, found in various medicinal plants, are known for their antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed methodologies for its characterization, and an exploration of its potential biological activities based on the known functions of its parent compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds formed by the esterification of caffeic acid and quinic acid.[1] Among the various isomers, 3,4-dicaffeoylquinic acid has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects.[2][3] Notably, it has been shown to possess anti-influenza virus activity by enhancing viral clearance.[2][4] The therapeutic potential of DCQAs is sometimes limited by their polarity, which can affect their bioavailability. Esterification of the carboxylic acid group to form derivatives like this compound can increase lipophilicity, potentially enhancing pharmacokinetic properties. This guide outlines a proposed synthesis, characterization, and potential biological relevance of this ethyl ester derivative.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves three main stages:

-

Protection of Phenolic Hydroxyl Groups: The four phenolic hydroxyl groups of the two caffeoyl moieties are protected to prevent their reaction during the subsequent esterification step.

-

Esterification of the Carboxylic Acid: The carboxylic acid group of the protected 3,4-dicaffeoylquinic acid is converted to its ethyl ester.

-

Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

-

Objective: To protect the four phenolic hydroxyl groups of 3,4-dicaffeoylquinic acid. Acetylation is a common method for protecting phenolic hydroxyls.

-

Procedure:

-

Dissolve 3,4-dicaffeoylquinic acid in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalyst (e.g., a catalytic amount of sulfuric acid).

-

Add acetic anhydride dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding ice-water.

-

Extract the product with a suitable organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetra-acetylated 3,4-dicaffeoylquinic acid.

-

-

Objective: To convert the carboxylic acid of the protected intermediate into an ethyl ester using Fischer esterification.

-

Procedure:

-

Dissolve the protected 3,4-dicaffeoylquinic acid in an excess of absolute ethanol (B145695).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess ethanol under reduced pressure.

-

Extract the product with an organic solvent and wash with water.

-

Dry the organic layer and concentrate to yield the protected this compound.

-

-

Objective: To remove the acetyl protecting groups to yield the final product.

-

Procedure:

-

Dissolve the protected ethyl ester in a solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water.

-

Add a mild base, for example, potassium carbonate or a dilute solution of sodium hydroxide, at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the final product, this compound, with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of the target molecule. While specific spectral data for this compound is not published, the expected signals can be predicted based on the known spectra of 3,4-dicaffeoylquinic acid and the principles of NMR.

| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2', H-2'' | ~7.05 | d | ~2.0 | Caffeoyl |

| H-6', H-6'' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl |

| H-5', H-5'' | ~6.78 | d | ~8.2 | Caffeoyl |

| H-7', H-7'' | ~7.60 | d | ~15.9 | Caffeoyl (trans-olefinic) |

| H-8', H-8'' | ~6.30 | d | ~15.9 | Caffeoyl (trans-olefinic) |

| H-3 | ~5.30 | m | Quinate | |

| H-4 | ~4.90 | m | Quinate | |

| H-5 | ~4.20 | m | Quinate | |

| H-2ax, H-6ax | ~2.20 | m | Quinate | |

| H-2eq, H-6eq | ~2.00 | m | Quinate | |

| -OCH₂CH₃ | ~4.15 | q | ~7.1 | Ethyl ester |

| -OCH₂CH₃ | ~1.25 | t | ~7.1 | Ethyl ester |

| Carbon (¹³C NMR) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (ester on quinate) | ~175.0 | Carboxylic ester |

| C=O (caffeoyl) | ~167.0 | Caffeoyl ester |

| Caffeoyl aromatic | 110.0 - 150.0 | Aromatic carbons |

| Caffeoyl olefinic | 115.0 - 146.0 | Olefinic carbons |

| Quinate C1 | ~75.0 | |

| Quinate C3, C4, C5 | 70.0 - 80.0 | |

| Quinate C2, C6 | ~37.0 - 40.0 | |

| -OCH₂CH₃ | ~61.0 | Ethyl ester |

| -OCH₂CH₃ | ~14.0 | Ethyl ester |

3.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and fragmentation pattern of the compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₂₈O₁₂ |

| Molecular Weight | 544.50 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 545.15 |

| [M-H]⁻ (Negative Ion Mode) | m/z 543.14 |

The fragmentation pattern in MS/MS would likely show losses of the caffeoyl groups (162 Da) and the ethyl group (45 Da), as well as fragmentation of the quinic acid core.[6][7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the synthesized compound and for quantification. A method adapted from the analysis of a similar compound, ethyl 3-(3,4-dihydroxyphenyl)propanoate, is proposed.[8]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 325 nm |

| Column Temperature | 30 °C |

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, they can be inferred from the well-documented activities of its parent compound, 3,4-dicaffeoylquinic acid, and other DCQA isomers.

Anti-Inflammatory Activity

Dicaffeoylquinic acids are known to exert potent anti-inflammatory effects by modulating key signaling pathways.[9][10]

-

NF-κB Signaling Pathway: DCQAs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for pro-inflammatory gene expression.[9] This is achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.

-

MAPK Signaling Pathway: DCQAs have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[9][10] The MAPK cascade is another critical pathway in the inflammatory response.

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Antiviral Activity

3,4-Dicaffeoylquinic acid has been reported to have antiviral activity against several viruses, including influenza A virus and respiratory syncytial virus (RSV).[4][11] The mechanism of action against influenza A virus is thought to involve the enhancement of viral clearance.[2][4] For RSV, the antiviral effect is proposed to be through the inhibition of virus-cell fusion.[11] It is plausible that this compound would retain some of this antiviral activity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological applications of this compound. While a definitive synthetic protocol is yet to be published, the proposed protection-esterification-deprotection strategy is a chemically sound approach. The detailed characterization methodologies and the exploration of potential biological activities, based on the known properties of its parent compound, offer a solid foundation for further research. The increased lipophilicity of the ethyl ester may lead to improved pharmacokinetic properties, making it a promising candidate for further investigation in drug discovery and development, particularly in the areas of anti-inflammatory and antiviral therapies.

References

- 1. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-Hepatitis B Virus Effect and Possible Mechanism of Action of 3,4-O-Dicaffeoylquinic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shd.org.rs [shd.org.rs]

- 6. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3,4-Dicaffeoylquinate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dicaffeoylquinate is a notable phenolic compound belonging to the extensive family of caffeoylquinic acid derivatives. These compounds are recognized for their significant biological activities, drawing considerable attention within the scientific community for potential applications in pharmacology and drug development. This technical guide provides a detailed overview of the primary natural sources of this compound, with a focus on its isolation from the medicinal plant Gynura divaricata. Comprehensive experimental protocols for extraction and purification are detailed, alongside a summary of quantitative data and spectroscopic information critical for its identification and characterization. Furthermore, this document explores the broader context of the biological activities and associated signaling pathways of dicaffeoylquinic acids, offering insights for further research and development.

Natural Sources of this compound

This compound has been identified as a constituent of the medicinal plant Gynura divaricata (L.) DC., a member of the Asteraceae family.[1][2] This plant, also known as "Bai Bei San Qi" in traditional Chinese medicine, has a history of use for various ailments.[3][4] Phytochemical investigations of Gynura divaricata have revealed a rich profile of phenolic compounds, including a variety of caffeoylquinic acid derivatives.[1][3][4]

A significant study on the aerial parts of Gynura divaricata led to the isolation of eleven caffeoylquinic acid derivatives, including various methyl and ethyl esters.[1] While this particular study detailed the isolation of ethyl 4,5-dicaffeoylquinate, the co-occurrence of numerous dicaffeoylquinic acid isomers (3,4-, 3,5-, and 4,5-) and their esters is common in this plant.[1][5] This strongly indicates that Gynura divaricata is a primary natural source for this compound.

Isolation and Purification of Caffeoylquinic Acid Ethyl Esters from Gynura divaricata

The isolation of this compound from Gynura divaricata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of caffeoylquinic acid derivatives from this plant.[1][3][4]

General Experimental Workflow

The overall process for isolating this compound from Gynura divaricata can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

References

- 1. Caffeoylquinic acid derivatives isolated from the aerial parts of Gynura divaricata and their yeast α-glucosidase and PTP1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeoylquinic acid derivatives isolated from the aerial parts of Gynura divaricata and their yeast α-glucosidase and PTP1B inhibitory activity [biblio.ugent.be]

- 3. Isolation and identification of phenolic compounds from Gynura divaricata leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 3,4-dicaffeoylquinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,4-dicaffeoylquinate. Due to the limited availability of direct experimental data for this specific ethyl ester, this paper presents a detailed analysis based on the closely related and well-documented parent compound, 3,4-dicaffeoylquinic acid, and its methyl ester. The presented data serves as a robust reference for researchers engaged in the identification, characterization, and development of dicaffeoylquinic acid derivatives.

Chemical Structure and Properties

This compound is the ethyl ester of 3,4-dicaffeoylquinic acid. The esterification occurs at the carboxylic acid group of the quinic acid core.

-

Molecular Formula: C₂₇H₂₈O₁₂

-

Molecular Weight: 544.5 g/mol

-

IUPAC Name: ethyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like Methanol-d₄ are presented below. These values are predicted based on the known data for 3,4-dicaffeoylquinic acid and general principles of NMR spectroscopy. The addition of the ethyl group will introduce characteristic signals: a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm in the ¹H NMR spectrum, and signals at approximately 61 ppm and 14 ppm in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Moiety | |||

| H-2ax | ~2.20 | dd | 13.0, 10.0 |

| H-2eq | ~2.35 | m | |

| H-3 | ~5.40 | m | |

| H-4 | ~5.10 | m | |

| H-5 | ~4.20 | m | |

| H-6ax | ~2.10 | dd | 13.5, 10.5 |

| H-6eq | ~2.25 | m | |

| Caffeoyl Moiety 1 | |||

| H-2' | ~7.05 | d | 2.0 |

| H-5' | ~6.80 | d | 8.2 |

| H-6' | ~6.95 | dd | 8.2, 2.0 |

| H-7' (α-CH) | ~6.30 | d | 15.9 |

| H-8' (β-CH) | ~7.60 | d | 15.9 |

| Caffeoyl Moiety 2 | |||

| H-2'' | ~7.10 | d | 2.0 |

| H-5'' | ~6.85 | d | 8.2 |

| H-6'' | ~7.00 | dd | 8.2, 2.0 |

| H-7'' (α-CH) | ~6.40 | d | 15.9 |

| H-8'' (β-CH) | ~7.65 | d | 15.9 |

| Ethyl Group | |||

| -OCH₂- | ~4.15 | q | 7.1 |

| -CH₃ | ~1.25 | t | 7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

| Carbon | Predicted Chemical Shift (ppm) |

| Quinic Acid Moiety | |

| C-1 | ~76.0 |

| C-2 | ~38.0 |

| C-3 | ~72.0 |

| C-4 | ~73.0 |

| C-5 | ~71.0 |

| C-6 | ~36.0 |

| C-7 (C=O) | ~175.0 |

| Caffeoyl Moiety 1 | |

| C-1' | ~127.0 |

| C-2' | ~115.0 |

| C-3' | ~146.0 |

| C-4' | ~149.0 |

| C-5' | ~116.0 |

| C-6' | ~123.0 |

| C-7' (α-CH) | ~115.0 |

| C-8' (β-CH) | ~147.0 |

| C-9' (C=O) | ~168.0 |

| Caffeoyl Moiety 2 | |

| C-1'' | ~127.5 |

| C-2'' | ~115.5 |

| C-3'' | ~146.5 |

| C-4'' | ~149.5 |

| C-5'' | ~116.5 |

| C-6'' | ~123.5 |

| C-7'' (α-CH) | ~115.5 |

| C-8'' (β-CH) | ~147.5 |

| C-9'' (C=O) | ~168.5 |

| Ethyl Group | |

| -OCH₂- | ~61.0 |

| -CH₃ | ~14.0 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of polar molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 543.14.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Interpretation |

| 543.14 [M-H]⁻ | 363.08 | [M-H - Caffeoyl]⁻ |

| 179.03 | [Caffeic acid - H]⁻ | |

| 161.02 | [Caffeic acid - H - H₂O]⁻ | |

| 135.04 | [Caffeoyl - CO₂]⁻ |

The fragmentation pattern is expected to be dominated by the loss of the caffeoyl moieties.[1][2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The data below is a representation based on the known spectra of similar phenolic esters.[5][6][7][8]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (phenolic and alcoholic) | Stretching |

| ~3050 | C-H (aromatic and vinylic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1730 | C=O (ethyl ester) | Stretching |

| ~1690 | C=O (caffeoyl esters) | Stretching |

| ~1605, ~1520 | C=C (aromatic and vinylic) | Stretching |

| ~1270, ~1170 | C-O (esters and phenols) | Stretching |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated methanol (B129727) (Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).[9]

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 sec

-

Relaxation Delay: 2 sec

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 sec

-

Relaxation Delay: 2 sec

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used for structural elucidation.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.[10][11][12][13]

Instrumentation and Parameters:

-

Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Capillary Voltage: 3500 V.

-

Drying Gas Flow: 8 L/min.

-

Gas Temperature: 325 °C.

-

Fragmentor Voltage: 175 V.

-

Mass Range: m/z 100-1000.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.[14][15][16][17][18]

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Signaling Pathways

Dicaffeoylquinic acids are known to exert various biological effects by modulating key cellular signaling pathways. While specific studies on this compound are limited, the activities of the parent compounds provide strong indications of its potential mechanisms of action.

Nrf2/Keap1 Signaling Pathway

Dicaffeoylquinic acids are potent activators of the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[1][19][20][21] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released, translocates to the nucleus, and induces the expression of antioxidant enzymes.

Caption: Activation of the Nrf2 pathway by Dicaffeoylquinic Acids.

MAPK/NF-κB Signaling Pathway

Dicaffeoylquinic acids have been shown to inhibit inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[22][23][24][25][26] These pathways are central to the expression of pro-inflammatory cytokines and enzymes. Dicaffeoylquinic acids can suppress the phosphorylation of MAPKs (ERK, JNK, p38) and inhibit the activation of NF-κB.

Caption: Inhibition of MAPK/NF-κB signaling by Dicaffeoylquinic Acids.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and mechanistic overview of this compound. The presented NMR, MS, and IR data, derived from closely related analogs, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocols provide a solid foundation for researchers to acquire their own data. Furthermore, the elucidation of the potential interactions with the Nrf2 and MAPK/NF-κB signaling pathways highlights the therapeutic potential of this class of compounds and provides a basis for further investigation into their pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caffeic acid(331-39-5) IR Spectrum [m.chemicalbook.com]

- 9. Natural Products | Bruker [bruker.com]

- 10. 4.4. HPLC-PDA/-ESI-MS Identification and Quantification of Phenolic Compounds [bio-protocol.org]

- 11. d-nb.info [d-nb.info]

- 12. Study on the determination of polyphenols in tobacco by HPLC coupled with ESI-MS after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. bhu.ac.in [bhu.ac.in]

- 15. pharmainfo.in [pharmainfo.in]

- 16. phytojournal.com [phytojournal.com]

- 17. updatepublishing.com [updatepublishing.com]

- 18. researchgate.net [researchgate.net]

- 19. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 3,4-dicaffeoylquinate" physical and chemical properties

Ethyl 3,4-dicaffeoylquinate: A Technical Guide

Introduction

This compound (CAS No: 143051-73-4) is a naturally occurring phenolic compound belonging to the phenylpropanoid class.[1] It is an ester formed from quinic acid and two units of caffeic acid, with an ethyl group esterifying the carboxylic acid of the quinic acid moiety. This compound has been isolated from various medicinal plants, including Gynura divaricata and Inula cappa, which are utilized in traditional Chinese medicine for conditions such as bronchitis, rheumatism, and diabetes.[1][2] As a member of the dicaffeoylquinic acid (DCQA) family, it is of significant interest to researchers for its potential pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] This document provides a detailed overview of its known physical and chemical properties, general experimental protocols for its isolation, and insights into its biological mechanisms of action.

Physical and Chemical Properties

This compound is typically isolated as a powder.[1] While comprehensive experimental data is limited, its core physicochemical characteristics have been determined or predicted, providing a foundational understanding for research and development applications.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈O₁₂ | [5] |

| Molecular Weight | 544.5 g/mol | [5] |

| Physical Description | Powder | [1] |

| Boiling Point | 746.1 ± 60.0 °C (Predicted) | [5] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 9.32 ± 0.10 (Predicted) | [5] |

| General Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Biological and Pharmacological Activities

The biological activities of this compound are inferred from studies on the broader class of dicaffeoylquinic acids (DCQAs). These compounds are recognized for a wide range of pharmacological effects, primarily linked to their potent antioxidant properties.

| Activity Type | Description | Source(s) |

| Antioxidant | DCQAs exhibit strong antioxidant activity by scavenging free radicals and activating cellular defense mechanisms like the Nrf2 pathway.[3][6] | [3][6] |

| Anti-inflammatory | Linked to the modulation of key inflammatory signaling pathways, such as decreasing NF-κB activation.[3] | [3] |

| Enzyme Inhibition | The parent compound, 3,4-Dicaffeoylquinic acid, inhibits acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner.[6] | [6] |

| Antiviral | 3,4-Dicaffeoylquinic acid (50 mg/kg) has been shown to reduce influenza H1N1 hemagglutinin (HA) mRNA and increase survival in mouse models of influenza A infection.[6] | [6] |

| Cytotoxic | The parent acid is cytotoxic to NCI-H23 lung adenocarcinoma cells with an EC₅₀ of 3.26 μg/ml.[6] | [6] |

| Neuroprotective | Related DCQA isomers have demonstrated neuroprotective effects, preventing neurotoxicity through pathways involving PI3K/Akt activation.[4] | [4] |

| Cardiovascular | A related compound, 3-caffeoyl-4-dicaffeoylquinic acid, promotes the production of nitric oxide (NO) in endothelial cells, which is beneficial for cardiovascular health.[7] | [7] |

Experimental Protocols

General Protocol for Isolation and Purification

The isolation of this compound from plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized workflow based on methods used for isolating constituents from plants like Vernonia cumingiana.[1]

-

Preparation of Plant Material : The plant material (e.g., stems, leaves) is dried and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction : The powdered material is extracted with a suitable solvent, commonly 95% ethanol, to create a crude extract.[1] This step is often performed via maceration or Soxhlet extraction.

-

Solvent Partitioning : The crude extract is concentrated under reduced pressure and then suspended in water. It is subsequently partitioned with a series of immiscible solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Dicaffeoylquinic acid derivatives are often enriched in the ethyl acetate and butanol fractions.[8]

-

Chromatographic Purification : The enriched fraction is subjected to various chromatographic techniques for further separation and purification.

-

Silica Gel Chromatography : Used for initial fractionation of the extract.

-

Sephadex LH-20 Chromatography : Effective for separating polyphenolic compounds.[1]

-

ODS (Octadecylsilane) Column Chromatography : A form of reversed-phase chromatography for finer separation.[1]

-

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often the final step to isolate the pure compound.[1]

-

-

Structure Elucidation : The structure of the isolated pure compound is confirmed using spectral methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[8]

Signaling Pathways and Mechanisms of Action

Research into dicaffeoylquinic acids has elucidated several key signaling pathways through which they exert their biological effects. These mechanisms are central to their antioxidant, anti-inflammatory, and cell-protective properties.

Nrf2-Mediated Antioxidant Response

Dicaffeoylquinic acids are potent activators of the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[3] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1. Upon exposure to DCQAs, Keap1 is modified, releasing Nrf2. The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various defense genes, inducing their expression. This includes enzymes like Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular protection.[9]

eNOS Activation via Calcium Signaling

A related compound, 3-caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health.[7][10] This activation is mediated through a calcium-dependent signaling cascade. CDCQ stimulates L-type calcium channels (LTCC), leading to an influx of intracellular calcium (Ca²⁺). The increased Ca²⁺ activates calmodulin (CaM), which in turn activates downstream kinases such as CaMKKβ and PKA. These kinases then phosphorylate and activate AMPK, which ultimately phosphorylates eNOS at Ser1177, leading to the production of nitric oxide (NO).[10]

References

- 1. This compound | CAS:143051-73-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dicaffeoylquinic acid | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | 143051-73-4 [m.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3,4-dicaffeoylquinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dicaffeoylquinate, a phenolic acid ester, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications rooted in its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon evidence from studies on its parent compound, 3,4-dicaffeoylquinic acid, and structurally related molecules. The primary mechanisms involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a derivative of 3,4-dicaffeoylquinic acid, a naturally occurring phenolic compound found in various plants, including Gynura divaricata, a traditional Chinese herb recognized for its use in treating inflammatory conditions. The esterification of the carboxylic acid group with an ethyl group potentially enhances the lipophilicity of the parent molecule, which may lead to improved bioavailability and altered pharmacokinetic profiles, positioning this compound as a promising prodrug candidate. This guide will delve into the molecular mechanisms that underpin its biological activities.

Core Mechanisms of Action

The biological effects of this compound are believed to be primarily mediated through its influence on pivotal signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB and MAPK signaling pathways are central to the inflammatory process.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Studies on structurally similar compounds, such as ethyl caffeate, have demonstrated the inhibition of NF-κB activation by preventing its binding to DNA[1]. This action effectively suppresses the downstream expression of inflammatory genes. It is highly probable that this compound shares this mechanism due to the presence of the crucial caffeoyl moieties. Dicaffeoylquinic acids have been shown to reverse the phosphorylation of IκBα, thereby inhibiting the NF-κB pathway[2].

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation of these kinases is a key step in their activation. Dicaffeoylquinic acids have been observed to suppress the phosphorylation of ERK, JNK, and p38 proteins in response to inflammatory stimuli[2]. By inhibiting the activation of these kinases, this compound can further attenuate the inflammatory cascade.

Antioxidant Effects via Nrf2 Pathway Activation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathologies. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription. Dicaffeoylquinic acids are known to trigger the activation of the Nrf2 pathway, thereby reducing oxidative stress[3][4]. The catechol (3,4-dihydroxyphenyl) moieties in this compound are potent electron donors, enabling the compound to directly scavenge free radicals. This direct antioxidant activity can also contribute to the activation of the Nrf2 pathway.

References

An In-depth Technical Guide on Ethyl 3,4-Dicaffeoylquinate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dicaffeoylquinate is a naturally occurring phenolic compound that belongs to the larger class of dicaffeoylquinic acids (DCQAs). These compounds are esters formed from quinic acid and two caffeic acid molecules. Found in a variety of plant species, DCQAs have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The ethyl ester functionalization of the quinic acid core can influence the compound's physicochemical properties, such as lipophilicity, which may in turn affect its bioavailability and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound and its derivatives and analogues. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound and its analogues can be approached through several synthetic strategies, primarily involving the esterification of dicaffeoylquinic acid or the direct synthesis from quinic acid and caffeic acid derivatives.

Enzymatic Transesterification

One approach for the synthesis of dicaffeoylquinic acid esters is through enzymatic transesterification. This method offers the advantage of regioselectivity and milder reaction conditions compared to purely chemical methods.

Experimental Protocol: Enzymatic Synthesis of Dicaffeoylquinic Acid Esters

This protocol is adapted from a general method for the synthesis of mono- and dicaffeoylquinic acid isomers and can be modified for the synthesis of ethyl esters.

-

Materials:

-

Quinic acid or quinic acid methyl ester

-

Vinyl ester of O,O-diacetylcaffeic acid (acyl donor)

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Polar solvent (e.g., methyl tert-butyl ether (MTBE), tert-butanol, tetrahydrofuran (B95107) (THF), acetonitrile)

-

Methylene (B1212753) chloride

-

Reagents for deacetylation and demethylation (if starting with methyl ester)

-

-

Procedure:

-

Suspend 1 mmol of quinic acid or quinic acid methyl ester in 5 mL of the chosen polar solvent in a conical flask.

-

Add 8 mmol of the vinyl ester of O,O-diacetylcaffeic acid and 500 mg of immobilized lipase (e.g., Novozym 435) to the suspension.

-

Incubate the reaction mixture at 40°C with agitation. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

To isolate the product, evaporate the solvent. Resuspend the residue in methylene chloride and filter to remove the enzyme.

-

The crude product can be further purified by column chromatography.

-

If necessary, perform deacetylation of the caffeoyl moieties and demethylation of the quinic acid ester to obtain the final product.

-

Chemical Synthesis

Chemical synthesis offers a more versatile approach to generate a wider range of derivatives and analogues. This typically involves the protection of reactive functional groups, followed by esterification and deprotection steps.

Conceptual Workflow for Chemical Synthesis

Caption: General workflow for chemical synthesis of Ethyl Dicaffeoylquinate.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent. The quantitative data for these activities are summarized in the tables below.

Antioxidant Activity

The antioxidant capacity of dicaffeoylquinic acid derivatives is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) anion radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for antioxidant activity.

| Compound | Assay | IC50 (µg/mL) | Reference |

| 3,5-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.6 ± 0.1 | [1] |

| 1,3-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.8 ± 0.2 | [1] |

| 3,5-dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | 2.9 ± 0.1 | [1] |

| 1,3-dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | 2.6 ± 0.4 | [1] |

| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compounds

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds in methanol.

-

In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution. A control well should contain methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]

-

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Cell Line | Assay | Effect | Reference |

| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 | LPS-induced NO production | Significant inhibition of NO production. | [4] |

| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 | mRNA expression of iNOS and COX-2 | Significant inhibition of mRNA expression. | [4] |

| Dicaffeoylquinic acids (from Ilex kudingcha) | RAW 264.7 | LPS-induced NO and PGE2 production | Suppression of NO and PGE2 production. | [5] |

| 4,5-dicaffeoylquinic acid | RAW 264.7 | LPS-induced NO and PGE2 production | Effective inhibition of NO and PGE2 production. | [6][7] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

-

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (for nitrite (B80452) determination)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.

-

Determine the IC50 value if a dose-response relationship is observed.

-

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Dicaffeoylquinic acids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

Activation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.[8]

Caption: Activation of the Nrf2 signaling pathway by this compound analogues.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oxidative stress-related diseases. Their ability to modulate key signaling pathways such as NF-κB and Nrf2 provides a solid mechanistic basis for their observed biological activities. The synthetic methodologies outlined in this guide offer pathways for the generation of novel analogues with potentially improved pharmacological profiles. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic utility of this important class of natural product derivatives. The provided experimental protocols serve as a foundation for researchers to further investigate and quantify the biological effects of these compounds, paving the way for their potential development as novel therapeutic agents.

References

- 1. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

Methodological & Application

Application Note and Protocol: Extraction of Ethyl 3,4-dicaffeoylquinate from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3,4-dicaffeoylquinate is a notable phenolic compound belonging to the dicaffeoylquinic acid (DCQA) class of natural products. These compounds are esters formed between caffeic acid and quinic acid. This compound has been isolated from various medicinal plants, including Gynura divaricata, and is of significant interest due to its potential therapeutic properties, which are shared with other DCQAs, such as antioxidant, anti-inflammatory, and anti-diabetic activities[1][2][3]. This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound from plant sources, along with methods for its quantification.

Data Presentation

The yield of this compound and related compounds can vary significantly based on the plant species, geographic origin, and the extraction method employed. The following table summarizes the content of various caffeoylquinic acid derivatives found in the leaves of Pluchea indica, as determined by a validated HPLC method, to provide an expected range for these types of compounds[4][5].

Table 1: Content of Caffeoylquinic Acid Derivatives in Pluchea indica Leaf Extracts.

| Compound | Average Content (mg/g of dry extract) |

| 3-O-caffeoylquinic acid | 5.82 |

| 4-O-caffeoylquinic acid | 2.11 |

| 5-O-caffeoylquinic acid | 10.35 |

| 3,4-O-dicaffeoylquinic acid | 3.24 |

| 3,5-O-dicaffeoylquinic acid | 15.78 |

| 4,5-O-dicaffeoylquinic acid | 9.87 |

Data adapted from a study on Pluchea indica leaves, where ultrasound-assisted extraction with 50% ethanol (B145695) yielded the highest concentrations of these derivatives[4][5].

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines a general procedure for the extraction and initial fractionation of this compound from plant material, such as the aerial parts of Gynura divaricata[3].

1.1. Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves and stems of Gynura divaricata)

-

80% Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

1.2. Extraction Procedure:

-

Macerate the dried, powdered plant material (1 kg) with 80% ethanol (10 L) at room temperature for 48 hours with occasional agitation.

-

Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Suspend the crude extract in deionized water (1 L) and perform a liquid-liquid partitioning in a separatory funnel.

-

First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fraction.

-

Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to contain this compound and other dicaffeoylquinic acid derivatives.

-

Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator. This yields the crude ethyl acetate fraction.

-

The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds if desired.

Protocol 2: Chromatographic Purification

This protocol describes a multi-step chromatographic process for the isolation and purification of this compound from the crude ethyl acetate fraction.

2.1. Materials and Reagents:

-

Crude ethyl acetate fraction from Protocol 1

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), acetonitrile (B52724), water, all HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

2.2. Purification Procedure:

Step 1: Silica Gel Column Chromatography

-

Dissolve the crude ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto a silica gel column packed with chloroform.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0 to 80:20).

-

Collect fractions and monitor by TLC, visualizing under a UV lamp. Combine fractions that show similar profiles and contain the target compound.

Step 2: Sephadex LH-20 Column Chromatography

-

Concentrate the fractions from the silica gel column that are enriched with the target compound.

-

Dissolve the concentrated sample in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol. This step is effective for separating compounds based on their molecular size and for removing remaining pigments and polymeric substances.

-

Collect fractions and monitor their purity by TLC or HPLC.

Step 3: Preparative Reversed-Phase HPLC

-

For final purification, subject the enriched fractions from the Sephadex LH-20 column to preparative reversed-phase HPLC on a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 330 nm for caffeoyl derivatives) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Caffeoylquinic acid derivatives isolated from the aerial parts of Gynura divaricata and their yeast α-glucosidase and PTP1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. daneshyari.com [daneshyari.com]

Application Notes: Evaluating the Anti-inflammatory Potential of Ethyl 3,4-dicaffeoylquinate Using a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Ethyl 3,4-dicaffeoylquinate belongs to the family of dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants.[1][2] DCQAs have garnered significant interest for their potential therapeutic properties, including antioxidant, antiviral, and anti-inflammatory effects.[1] The primary mechanism underlying their anti-inflammatory activity involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound using a cell-based assay with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle

This protocol describes an in vitro cell-based assay to quantify the anti-inflammatory effects of this compound. Murine macrophage cells (RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines. The efficacy of this compound as an anti-inflammatory agent is determined by its ability to inhibit the production of these inflammatory mediators.

Data Presentation

The anti-inflammatory activity of compounds related to this compound has been quantified in various studies. The following table summarizes representative data for "Ethyl caffeate," a structurally similar compound, demonstrating its inhibitory effects on key inflammatory markers.

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value |

| Ethyl Caffeate | RAW 264.7 | LPS | Nitric Oxide (NO) Production | 5.5 µg/mL |

Table 1: Inhibitory concentration (IC50) of Ethyl Caffeate on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[3]

Experimental Protocols

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations.

-

Pre-treatment: After incubation, remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a negative control group (no LPS stimulation).

Nitric Oxide (NO) Production Assay

-

Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

-

MTT Addition: After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the untreated control group.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound.

Experimental Workflow

Caption: Experimental workflow for the cell-based assay.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) and their derivatives, a class of polyphenolic compounds found abundantly in various plants, have garnered significant attention for their potent antioxidant properties. These compounds, including isomers like 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid, exhibit robust free radical scavenging and metal-chelating effects, primarily attributed to the presence of catechol groups. Their antioxidant activity is a key mechanism underlying various reported health benefits, such as anti-inflammatory, neuroprotective, and hepatoprotective effects. The evaluation of in vitro antioxidant capacity is a critical first step in the screening and development of these compounds as potential therapeutic agents. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—and summarizes the current understanding of the antioxidant signaling pathways modulated by DCQA derivatives.

Data Presentation: In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Derivatives

While specific quantitative data for Ethyl 3,4-dicaffeoylquinate is not extensively available in the public domain, the following table summarizes representative antioxidant activities of various dicaffeoylquinic acid isomers from the literature. This data serves as a benchmark for researchers evaluating new DCQA derivatives.

| Compound | Assay | IC50 / Activity | Reference |

| 1,3-dicaffeoylquinic acid | DPPH Radical Scavenging | Lower IC50 than other known antioxidants | [1] |

| 1,3-dicaffeoylquinic acid | Hydroxyl Radical Scavenging (ESR) | Effective scavenger | [1] |

| 1,3-dicaffeoylquinic acid | Superoxide Radical Scavenging (ESR) | Effective scavenger | [1] |

| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | Significantly higher than monocaffeoylquinic acid derivatives | [2] |

| 3-caffeoyl-5-dihydrocaffeoylquinic acid | DPPH Radical Scavenging | Significantly higher than monocaffeoylquinic acid derivatives | [2] |

| 4,5-dicaffeoylquinic acid | Antioxidant Activity | Exhibits antioxidant activity | [3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4][5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (e.g., this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.[5]

-

Preparation of Test Compound and Standard Solutions:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or ethanol.

-

From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare a similar series of dilutions for the standard antioxidant.

-

-

Assay Protocol (Microplate Method):

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound or standard to the wells.

-

For the blank, add 100 µL of methanol or ethanol instead of the sample.

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[4][8]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Standard antioxidant (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

-

-

Preparation of Working ABTS•+ Solution:

-

Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

-

Preparation of Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and standard antioxidant as described for the DPPH assay.

-

Assay Protocol (Microplate Method):

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test compound or standard to the wells.

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[5][12]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Standard (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]

-

Warm the reagent to 37°C before use.

-

-

Preparation of Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and a standard curve of a known antioxidant like ferrous sulfate.

-

Assay Protocol (Microplate Method):

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the different concentrations of the test compound or standard to the wells.

-

-

Incubation and Measurement:

-

Calculation of Reducing Power:

-

The antioxidant capacity of the sample is determined from a linear calibration curve of ferrous sulfate.

-

The results are expressed as FRAP values (in µM Fe(II) equivalents).

-

Mandatory Visualizations

Antioxidant Signaling Pathway

Dicaffeoylquinic acid derivatives have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) pathway.[15][16] Under conditions of oxidative stress, DCQAs can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Caption: Nrf2-Keap1-ARE signaling pathway activation by Dicaffeoylquinic Acid Derivatives.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for evaluating the in vitro antioxidant activity of a compound involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]

- 16. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 3,4-dicaffeoylquinate in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 3,4-dicaffeoylquinate is a phenolic acid compound found in the medicinal plant Gynura divaricata.[1][2] This plant has a history of use in traditional Chinese medicine for treating various ailments, including bronchitis, diabetes, and rheumatism.[1][2] Structurally similar compounds, dicaffeoylquinic acids and their esters, are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory effects.[3] These characteristics position this compound as a compound of interest for further investigation in drug discovery and development.

The inhibitory potential of this compound and its analogs extends to several key enzymes implicated in metabolic and inflammatory diseases. While specific data for the ethyl ester is limited, studies on the structurally analogous 3,4-dicaffeoylquinic acid methyl ester provide significant insights into its potential enzymatic targets. These include enzymes involved in carbohydrate metabolism and dipeptidyl peptidase IV (DPPIV), a key regulator of incretin (B1656795) hormones.[4][5]

Furthermore, dicaffeoylquinic acid derivatives have been shown to modulate inflammatory pathways. For instance, they can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, by targeting transcription factors such as CCAAT/enhancer-binding protein (C/EBP) and activator protein-1 (AP-1).[6] The anti-inflammatory effects of related compounds are also linked to the suppression of the NF-κB signaling pathway.[3][7][8][9]

Quantitative Data on Enzyme Inhibition by a Close Analog

The following table summarizes the in vitro enzyme inhibition data for 3,4-dicaffeoylquinic acid methyl ester, a close structural analog of this compound. This data provides a strong basis for predicting the potential activity of the ethyl ester.

| Compound | Target Enzyme | IC50 Value (µg/mL) |

| 3,4-dicaffeoylquinic acid methyl ester | Dipeptidyl peptidase IV (DPPIV) | 0.571 ± 0.03[4] |

| 3,4-dicaffeoylquinic acid methyl ester | α-glucosidase | 250.42 ± 8.44[4] |

| 3,4-dicaffeoylquinic acid methyl ester | α-amylase | 1.51 ± 0.01[4] |

Experimental Protocols